molecular formula C20H19N3O B11446797 7-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

7-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11446797
M. Wt: 317.4 g/mol
InChI Key: CNSHKGPNKWHXGI-UHFFFAOYSA-N
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Description

7-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps . The reaction conditions often involve the use of catalysts such as transition metals and may require specific temperature and pH conditions to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact .

Mechanism of Action

The mechanism of action of 7-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

7-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H19N3O/c1-13-4-7-16(8-5-13)21-20-19(17-9-6-15(3)24-17)22-18-12-14(2)10-11-23(18)20/h4-12,21H,1-3H3

InChI Key

CNSHKGPNKWHXGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(O4)C

Origin of Product

United States

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